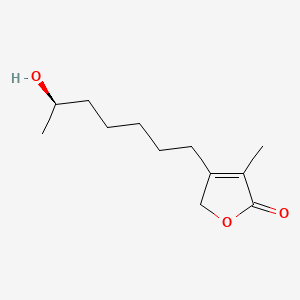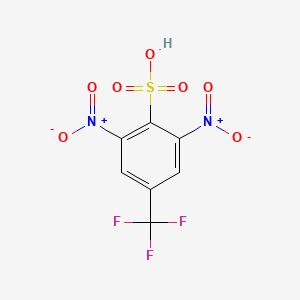
Cholesterylsuccinyl-N-hydroxysuccinimide
Overview
Description
Cholesterylsuccinyl-N-hydroxysuccinimide is a compound that has garnered significant interest in scientific research due to its unique properties and applications. It is primarily used as a cross-linking agent for the attachment of proteins to liposomes, which are spherical vesicles composed of lipid bilayers . This compound plays a crucial role in the field of bioconjugation, where it facilitates the covalent attachment of biomolecules to various surfaces and carriers.
Preparation Methods
The synthesis of cholesterylsuccinyl-N-hydroxysuccinimide typically involves the reaction of cholesteryl hemisuccinate with N-hydroxysuccinimide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product. The synthetic route can be summarized as follows:
Reactants: Cholesteryl hemisuccinate and N-hydroxysuccinimide.
Coupling Reagent: N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: Room temperature, typically in an anhydrous solvent.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Cholesterylsuccinyl-N-hydroxysuccinimide undergoes several types of chemical reactions, primarily involving its succinimide ester group. These reactions include:
Substitution Reactions: The succinimide ester group can react with nucleophiles such as amines to form amide bonds.
Common reagents and conditions used in these reactions include aqueous buffers for hydrolysis and various amines for substitution reactions. The major products formed from these reactions are typically amide-linked conjugates or hydrolyzed derivatives.
Scientific Research Applications
Cholesterylsuccinyl-N-hydroxysuccinimide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cholesterylsuccinyl-N-hydroxysuccinimide involves the formation of covalent bonds between its succinimide ester group and nucleophilic groups on target molecules, such as amines. This reaction results in the formation of stable amide bonds, which are crucial for the attachment of biomolecules to liposomes and other carriers . The molecular targets and pathways involved in this process are primarily related to the reactivity of the succinimide ester group and its ability to form covalent linkages with nucleophiles.
Comparison with Similar Compounds
Cholesterylsuccinyl-N-hydroxysuccinimide can be compared with other similar compounds, such as:
N-Hydroxysuccinimide Esters: These compounds, including N-hydroxysuccinimide itself, are widely used in bioconjugation and peptide synthesis. This compound is unique in that it combines the properties of cholesteryl and succinimide groups, making it particularly suitable for liposome-based applications.
Cholesteryl Hemisuccinate: This compound is a precursor in the synthesis of this compound and shares some similar properties.
Properties
IUPAC Name |
4-[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51NO5/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-23-19-22(15-17-33(23,4)27(24)16-18-34(25,26)5)30-31(39)36(41)32(40)35(30)28(37)13-14-29(35)38/h9,20-22,24-27,30,41H,6-8,10-19H2,1-5H3/t21-,22?,24?,25-,26?,27?,30?,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSRZIBKOZMNM-MNMKRCMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008529 | |
| Record name | 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88848-79-7 | |
| Record name | Cholesterylsuccinyl-N-hydroxysuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088848797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cholesterylsuccinyl-N-hydroxysuccinimide facilitate the attachment of proteins to liposomes?
A1: this compound acts as a cross-linking agent, enabling the conjugation of proteins to liposomes. The molecule achieves this through a two-step process. First, the succinimide group of this compound reacts with amino groups present on the surface of the liposomes. This reaction forms stable amide bonds. Second, the cholesteryl moiety of the molecule embeds itself within the lipid bilayer of the liposome due to its hydrophobic nature. This dual interaction effectively anchors the this compound to the liposome. Subsequently, the remaining N-hydroxysuccinimide ester group reacts with amine groups on the protein, forming a stable amide bond and thereby linking the protein to the liposome. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)


